3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one
- 2-Acetyl-5-methylfuran
Uniqueness
3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of both furan and imidazolidine rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.
Properties
IUPAC Name |
3-amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-8(5-3-2-4-14-5)6(12)11(9)7(13)10-8/h2-4H,9H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWDBJQUQMSSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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